
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene rings connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) typically involves the reaction of 5-tert-butyl-2-methoxybenzene with ethane-1,2-diyl dichloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a temperature of around 60-110°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of methoxy and tert-butyl groups can influence its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-hydroxybenzene): Similar structure but with hydroxy groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-chlorobenzene): Contains chlorobenzene rings instead of methoxybenzene rings.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methoxybenzene) is unique due to the presence of methoxy groups, which can enhance its solubility and reactivity compared to similar compounds with different substituents .
Propriétés
Numéro CAS |
65276-11-1 |
|---|---|
Formule moléculaire |
C24H34O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-[2-(5-tert-butyl-2-methoxyphenyl)ethyl]-1-methoxybenzene |
InChI |
InChI=1S/C24H34O2/c1-23(2,3)19-11-13-21(25-7)17(15-19)9-10-18-16-20(24(4,5)6)12-14-22(18)26-8/h11-16H,9-10H2,1-8H3 |
Clé InChI |
JZIQQEUMFFEVTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC)CCC2=C(C=CC(=C2)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7aR,12bS)-11-bromo-9-hydroxy-3-methyl-1,2,4,4a,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14488328.png)
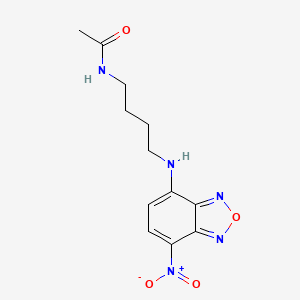

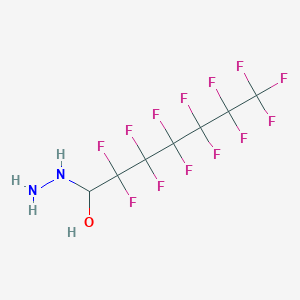
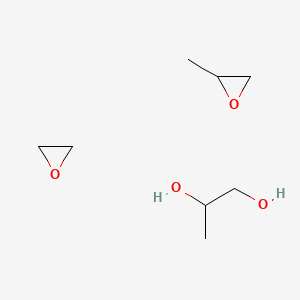

![9-Ethyl-3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14488376.png)
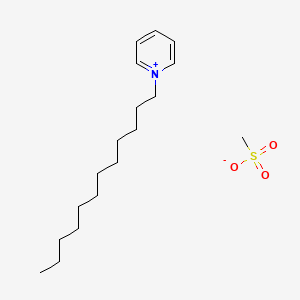
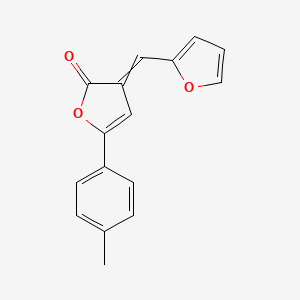
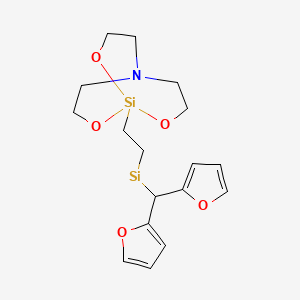
![4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14488398.png)
![[4-(2-Phenylethyl)octyl]benzene](/img/structure/B14488402.png)
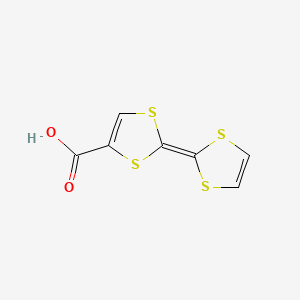
![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
